2-Methoxy-1-(1-methylcyclopropyl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

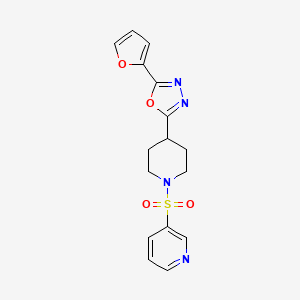

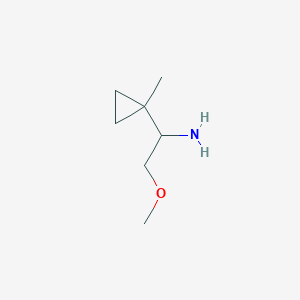

“2-Methoxy-1-(1-methylcyclopropyl)ethan-1-amine” is a chemical compound with the molecular formula C7H15NO . It has a molecular weight of 129.2 . The compound is also known as MPM.

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H15NO/c1-7(3-4-7)6(8)5-9-2/h6H,3-5,8H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Applications De Recherche Scientifique

Chemoenzymatic Synthesis

2-Methoxy-1-(1-methylcyclopropyl)ethan-1-amine serves as a key chiral intermediate for synthesizing corticotropin-releasing factor-1 (CRF-1) receptor antagonists. An efficient chemo-enzymatic route to this compound starts from methylcyclopropyl ketone, involving permanganate oxidation and reductive amination using leucine dehydrogenase with NADH cofactor recycling, highlighting its significance in the development of pharmacologically active compounds (Parker et al., 2012).

Catalysis in Methoxycarbonylation

This compound, through derivatives like 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine (L1), plays a role in catalysis, particularly in the methoxycarbonylation of olefins. Palladium(II) complexes of related ligands have been shown to act as catalysts for transforming higher olefins into linear and branched esters, demonstrating its utility in industrial chemistry for synthesizing valuable chemical products (Zulu et al., 2020).

Thermodynamic and Transport Properties

The study of binary mixtures involving 2-methoxyaniline derivatives has provided insights into the thermodynamic and transport properties of these compounds, crucial for understanding their behavior in various chemical environments. These studies are essential for designing and optimizing industrial processes involving these compounds (Nagababu et al., 2019).

Photochemistry and Polymerization

This compound and its derivatives have been explored for their photochemical properties and potential applications in polymerization processes. Studies on compounds like bis(4-methoxybenzoyl)diethylgermane, for example, have demonstrated their effectiveness as photoinitiators for the polymerization of vinylcyclopropanes, underscoring their potential in material science and engineering (Catel et al., 2016).

Synthetic Chemistry

The versatility of this compound is also evident in synthetic chemistry, where it is used as a building block for creating complex molecules. For instance, its involvement in the synthesis of indoloisoquinolinones through Pd(II)-catalyzed intramolecular diamination of alkynes showcases its utility in constructing tetracyclic compounds with potential biological activity (Ha et al., 2015).

Safety and Hazards

The compound is labeled with the GHS02, GHS05, and GHS07 pictograms, indicating that it is flammable, corrosive, and harmful if swallowed or inhaled . The compound should be stored at 4 degrees Celsius . Precautionary measures include avoiding exposure to heat, sparks, open flames, and hot surfaces .

Propriétés

IUPAC Name |

2-methoxy-1-(1-methylcyclopropyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(3-4-7)6(8)5-9-2/h6H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRQCMOUQXQULY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(COC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((5-((2,5-dimethylbenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2993586.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2993588.png)

![2-methoxy-5-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2993592.png)

![(2-imino-1,10-dimethyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidi n-3-yl))-N-benzylcarboxamide](/img/structure/B2993593.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2993596.png)

![5-amino-N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2993600.png)

![Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2993603.png)